Chemical structure and properties of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
Chemical structure and properties of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
The following technical guide details the chemical structure, synthesis, and properties of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a high-value chiral intermediate in the synthesis of bioactive morpholines (e.g., sigma receptor ligands or monoamine reuptake inhibitors).[1]
[1]
Executive Summary
(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral, heterocyclic organic compound characterized by a morpholine core substituted at the C2 position with a protected phenol (4-benzyloxyphenyl) and at the N4 position with a methyl group.[1] It serves primarily as a protected synthetic precursor to (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine, a scaffold relevant in the development of neuroactive agents, including analgesics and appetite suppressants.[1]
The presence of the benzyl ether moiety renders the molecule lipophilic and stable under basic conditions, while the (2R)-stereochemistry dictates its spatial interaction with biological targets, often enhancing potency over racemate mixtures.[1]
Chemical Structure & Stereochemistry[1]
Structural Identity
The molecule consists of a saturated 1,4-oxazepane analog (morpholine) fixed in a specific enantiomeric conformation.[1]
| Attribute | Detail |
| IUPAC Name | (2R)-2-[4-(phenylmethoxy)phenyl]-4-methylmorpholine |
| Molecular Formula | C₁₈H₂₁NO₂ |
| Molecular Weight | 283.37 g/mol |
| Chiral Center | C2 (R-configuration) |
| Core Pharmacophore | 2-Aryl-4-alkylmorpholine |
Conformational Analysis
The morpholine ring predominantly adopts a chair conformation .[1]
-
C2-Substituent: The bulky 4-(benzyloxyphenyl) group occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the (2R) isomer.[1]
-
N4-Methyl: The N-methyl group undergoes rapid pyramidal inversion but generally prefers the equatorial position in solution, though the axial conformer is accessible.[1]
Stereochemical Significance
The (2R) configuration is critical.[1] In many 2-aryl-morpholine drugs (e.g., Phenmetrazine analogs), the spatial arrangement of the aryl group relative to the nitrogen lone pair determines binding affinity to monoamine transporters (DAT, NET, SERT).[1] The (2R) isomer typically exhibits distinct pharmacological profiles compared to the (2S) enantiomer.
Synthesis & Manufacturing
The synthesis of the enantiopure (2R) isomer requires stereoselective methods, avoiding the yield loss associated with chiral resolution of racemates.[1] The industry-standard approach involves the Ring-Opening of Chiral Epoxides .[1]
Synthetic Route: Chiral Epoxide Method
This pathway ensures high enantiomeric excess (ee) by establishing the C2 stereocenter early.[1]
-
Precursor Preparation: 4-Benzyloxybenzaldehyde is converted to (R)-2-(4-(benzyloxy)phenyl)oxirane using a Corey-Chaykovsky reaction or hydrolytic kinetic resolution (HKR).[1]
-
Regioselective Ring Opening: The epoxide reacts with N-methylethanolamine .[1] The nucleophilic amine attacks the less hindered carbon (terminal), yielding the acyclic amino-alcohol.[1]
-
Cyclization: Intramolecular cyclization is induced via activation of the alcohol (e.g., Mitsunobu conditions or sulfuric acid-mediated dehydration) to close the morpholine ring.[1]
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis.
Caption: Stereoselective synthesis via chiral epoxide ring-opening to ensure (2R) configuration.
Physicochemical Properties[1][2][3][4][5]
Understanding the physical behavior of this intermediate is crucial for purification and formulation.[1]
| Property | Value (Predicted/Experimental) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Solidifies upon salt formation (e.g., HCl).[1] |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic due to the benzyl ether and methyl groups.[1] |
| pKa (Conjugate Acid) | ~8.2 - 8.5 | Typical for N-alkyl morpholines; forms stable salts with mineral acids.[1] |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Poor water solubility in free base form.[1] |
| Boiling Point | >350°C (dec.)[1] | High MW and polarity; purification requires vacuum distillation or chromatography.[1] |
Reactivity & Applications
Primary Reactivity: Debenzylation
The benzyl group acts as a protecting group for the phenol.[1] Removal is the primary transformation in drug synthesis.[1]
-
Reagent: Hydrogen gas (
) with Palladium on Carbon (Pd/C).[1] -
Product: (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine .[1]
-
Significance: The resulting phenol is a versatile handle for further functionalization (e.g., etherification, carbamate formation) or serves as the active pharmacophore (resembling tyrosine/dopamine motifs).[1]
Salt Formation
To improve stability and water solubility for biological testing, the free base is often converted to a hydrochloride or fumarate salt.[1]
-
Protocol: Dissolve free base in diethyl ether
Add 1M HCl in ether Filter precipitate.
Functional Workflow
The following diagram maps the molecule's role in a broader drug discovery context.
Caption: Functional transformation pathways: Debenzylation to active phenol and salt formation.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signatures are used.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3, 400 MHz):
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).[1]
-
Signal:
.[1][2] -
Fragmentation: Loss of benzyl group (
91) is a characteristic fragment.[1]
Safety & Handling
-
Hazards: As a tertiary amine, it is likely an irritant to skin and eyes.[1] The benzyl chloride precursor used in its synthesis is a lachrymator.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent N-oxide formation or slow oxidation of the benzyl ether.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]
References
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link (Foundational method for chiral epoxide synthesis).[1]
-
Melloni, P., et al. (1984).[1] Potential antidepressant agents.[1][3] Alpha-aryloxy-benzyl derivatives of morpholine. European Journal of Medicinal Chemistry. (Describes synthesis of related 2-aryl morpholines).
-
Negwer, M. (2001).[1] Organic-Chemical Drugs and Their Synonyms. Wiley-VCH.[1] (Reference for morpholine pharmacophores).
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 2-Phenylmorpholine derivatives. Link (General safety protocols for morpholine intermediates).
Sources
- 1. 2-[2-(benzyloxy)phenyl]-N-[(4-methylmorpholin-2-yl)methyl]acetamide | Molport-046-583-842 | Novel [molport.com]
- 2. PubChemLite - Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride (C18H21NO2) [pubchemlite.lcsb.uni.lu]
- 3. 287930-75-0|(R)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one|BLD Pharm [bldpharm.com]
- 4. 2-(4-METHOXYPHENYL)-4-(4-MORPHOLINYL)QUINOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
